molecular formula C8H14O2 B6619341 2-(oxan-3-yl)propanal CAS No. 1554288-98-0

2-(oxan-3-yl)propanal

Cat. No.: B6619341
CAS No.: 1554288-98-0
M. Wt: 142.20 g/mol
InChI Key: HSJRTJRNUWQUHR-UHFFFAOYSA-N
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Description

2-(oxan-3-yl)propanal is an organic compound with the molecular formula C8H14O2 It is a member of the aldehyde family and contains a tetrahydropyran ring, which is a six-membered ring with five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(oxan-3-yl)propanal can be synthesized through several methods. One common approach involves the reaction of a Grignard reagent with an aldehyde. For example, the reaction of 3-bromotetrahydropyran with propanal in the presence of magnesium and diethyl ether can yield this compound. The reaction is typically carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(oxan-3-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(oxan-3-yl)propanoic acid.

    Reduction: 2-(oxan-3-yl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(oxan-3-yl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(oxan-3-yl)propanal depends on its interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the tetrahydropyran ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(oxan-4-yl)propanal: Similar structure but with the aldehyde group at a different position.

    2-(oxan-3-yl)ethanamine: Contains an amine group instead of an aldehyde group.

    3-(oxan-2-yl)propanal: Similar structure but with the tetrahydropyran ring at a different position.

Uniqueness

2-(oxan-3-yl)propanal is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(oxan-3-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(5-9)8-3-2-4-10-6-8/h5,7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJRTJRNUWQUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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